3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a synthetic organic compound that combines aromatic systems with a fluorine atom. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of fluorine and the thiadiazole ring confer unique chemical properties, making it a valuable subject for scientific research.
Scientific Research Applications
3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: : Used as a precursor in synthesizing complex organic molecules. Its unique structure makes it a valuable intermediate in designing novel compounds.
Biology: : Potential use in biochemical assays due to its fluorinated and thiadiazole moieties, which can interact with biological macromolecules.
Medicine: : Investigated for its role in drug design, particularly in targeting specific enzymes or receptors due to its fluorine atom, which can influence metabolic stability.
Industry: : Possible applications in material science for developing new polymers or coatings that require specific electronic or thermal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 3-fluorobenzoyl chloride and 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Reaction Steps
Step 1: : Formation of the intermediate by reacting 3-fluorobenzoyl chloride with a suitable amine, under controlled temperatures.
Step 2: : Coupling with the thiadiazole derivative using a catalyst like palladium on carbon (Pd/C) in an inert atmosphere, such as nitrogen or argon.
Step 3: : Purification of the product via crystallization or chromatography.
Industrial Production Methods
The industrial synthesis might scale up using continuous flow reactors to ensure consistency and efficiency. Reaction conditions could include elevated pressures and temperatures to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring, leading to the formation of a corresponding carboxylic acid.
Reduction: : Reduction can occur at the carbonyl group of the benzamide moiety using agents like lithium aluminum hydride.
Substitution: : Fluorine can be substituted by nucleophiles in specific conditions, altering the compound’s functional properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation: : Carboxylic acids.
Reduction: : Alcohols or amines, depending on the reaction pathway.
Substitution: : Various substituted derivatives with modified electronic properties.
Mechanism of Action
The mechanism by which 3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects involves multiple pathways:
Molecular Targets: : The fluorine atom can enhance the binding affinity to certain enzymes or receptors, modifying biological activity.
Pathways: : The compound can interfere with specific metabolic or signaling pathways in cells, depending on its interaction with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(2,2-dioxido-1,2,5-thiadiazol-1-yl)ethyl)benzamide
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-fluorobenzamide
3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
Uniqueness
The presence of a fluorine atom in 3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide enhances its chemical stability, metabolic resistance, and interaction with specific biological targets. Compared to its chloro and unsubstituted analogs, this fluorinated compound often exhibits superior pharmacokinetic properties and distinct reactivity patterns in chemical synthesis.
Overall, this compound is a compound with significant scientific relevance, characterized by its unique chemical properties and broad spectrum of applications.
Properties
IUPAC Name |
3-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-14-7-2-3-8-15(14)20(24(19,22)23)10-9-18-16(21)12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPZWUDILYIZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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